3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-(methanesulfonyl)quinolin-4(3H)-one
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Overview
Description
“8-methanesulfonyl-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one” is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline core with a methanesulfonyl group at the 8-position and a tetrazole ring at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-methanesulfonyl-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through Skraup synthesis or Friedländer synthesis.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base.
Tetrazole Ring Formation: The tetrazole ring can be formed by cyclization reactions involving azide and nitrile precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: Reduction reactions could target the quinoline core or the tetrazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for diseases due to its structural similarity to known bioactive quinoline derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The methanesulfonyl and tetrazole groups may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine, quinine, and quinacrine.
Tetrazole Derivatives: Such as losartan and valsartan.
Uniqueness
“8-methanesulfonyl-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one” is unique due to the combination of the quinoline core with both methanesulfonyl and tetrazole groups, which may confer distinct chemical and biological properties compared to other quinoline or tetrazole derivatives.
Properties
CAS No. |
61338-53-2 |
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Molecular Formula |
C11H9N5O3S |
Molecular Weight |
291.29 g/mol |
IUPAC Name |
8-methylsulfonyl-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H9N5O3S/c1-20(18,19)8-4-2-3-6-9(8)12-5-7(10(6)17)11-13-15-16-14-11/h2-5H,1H3,(H,12,17)(H,13,14,15,16) |
InChI Key |
GARDIYCNIHLBSI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1NC=C(C2=O)C3=NNN=N3 |
Origin of Product |
United States |
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